4-(2,4,6-Trimethoxyphenyl)butan-2-ol
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Overview
Description
4-(2,4,6-Trimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O4 and a molecular weight of 240.30 g/mol . This compound is characterized by the presence of a butanol group attached to a trimethoxyphenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethoxyphenyl)butan-2-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as magnesium or lithium .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are sourced and reacted under controlled conditions to ensure high purity and yield . The process may include steps like distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethoxyphenyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(2,4,6-Trimethoxyphenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,4,5-Trimethoxyphenyl)butan-2-ol: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
4-{[(2,4,6-Trimethoxyphenyl)methyl]amino}butan-2-ol: This molecule contains an additional amino group, making it structurally distinct.
Uniqueness
4-(2,4,6-Trimethoxyphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(2,4,6-trimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O4/c1-9(14)5-6-11-12(16-3)7-10(15-2)8-13(11)17-4/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
YIKRUWIYZVEDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
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